molecular formula C56H24Cl8N6 B13641312 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile

2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile

Cat. No.: B13641312
M. Wt: 1064.4 g/mol
InChI Key: OTLSIHXQBVAEKT-UHFFFAOYSA-N
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Description

2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile is an organic compound with the molecular formula C56H24Cl8N6 and a molecular weight of 1064.45 g/mol . This compound is known for its unique structure, which includes multiple carbazole units and nitrile groups, making it a subject of interest in various scientific fields.

Preparation Methods

The synthesis of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile typically involves the reaction of 3,6-dichlorocarbazole with isophthalonitrile under specific conditions. One common method includes the use of sodium hydride (NaH) in tetrahydrofuran (THF) as a solvent . The reaction mixture is stirred for several hours to ensure complete reaction, resulting in the formation of the desired compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the carbazole units.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile involves its ability to act as a photocatalyst. Upon absorption of light, the compound undergoes a photoinduced electron transfer process, generating radical anions that can participate in various chemical reactions . The molecular targets and pathways involved include electron transfer to substrates, leading to their activation and subsequent chemical transformations.

Comparison with Similar Compounds

2,4,5,6-Tetrakis(3,6-dichloro-9H-carbazol-9-yl)isophthalonitrile can be compared with other similar compounds such as:

The uniqueness of this compound lies in its multiple chlorine-substituted carbazole units, which enhance its reactivity and photophysical properties.

Properties

Molecular Formula

C56H24Cl8N6

Molecular Weight

1064.4 g/mol

IUPAC Name

2,4,5,6-tetrakis(3,6-dichlorocarbazol-9-yl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C56H24Cl8N6/c57-27-1-9-45-35(17-27)36-18-28(58)2-10-46(36)67(45)53-43(25-65)54(68-47-11-3-29(59)19-37(47)38-20-30(60)4-12-48(38)68)56(70-51-15-7-33(63)23-41(51)42-24-34(64)8-16-52(42)70)55(44(53)26-66)69-49-13-5-31(61)21-39(49)40-22-32(62)6-14-50(40)69/h1-24H

InChI Key

OTLSIHXQBVAEKT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=C(N2C4=C(C(=C(C(=C4C#N)N5C6=C(C=C(C=C6)Cl)C7=C5C=CC(=C7)Cl)N8C9=C(C=C(C=C9)Cl)C1=C8C=CC(=C1)Cl)N1C2=C(C=C(C=C2)Cl)C2=C1C=CC(=C2)Cl)C#N)C=CC(=C3)Cl

Origin of Product

United States

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